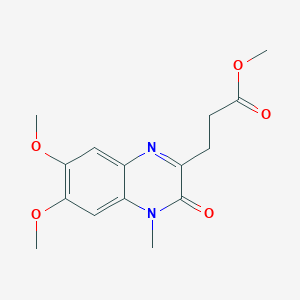

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate" is a compound that likely exhibits interesting chemical and physical properties due to its quinoxaline derivative structure. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of quinoxaline derivatives typically involves condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds or through the oxidation of quinoxalines. For instance, related research demonstrates the synthesis of uracil derivatives through a series of characterized elementary analyses and the determination of crystal structures via X-ray diffraction, which may share similarities in synthetic pathways with the target compound (Yao et al., 2013).

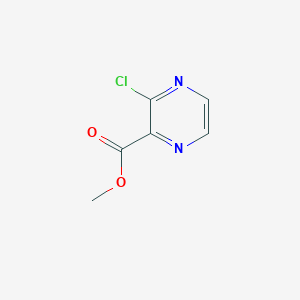

Molecular Structure Analysis

Molecular structure determination often employs spectroscopic methods (IR, NMR) and X-ray crystallography. For example, the crystal structures of related uracil derivatives have been elucidated, showcasing the importance of these techniques in understanding compound geometries (Yao et al., 2013).

Chemical Reactions and Properties

Quinoxaline derivatives engage in various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by their aromatic systems and functional groups. The reactivity can be significantly affected by substituents on the quinoxaline ring, as demonstrated in studies on similar compounds.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. The detailed physical properties of the specific compound are not readily available but can be inferred based on structurally similar compounds.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential for derivative formation, are essential for applications in synthesis and material science. For instance, the derivatization of quinoxalines for chromatographic assays underscores the versatility of these compounds in analytical chemistry (McLellan & Thornalley, 1992).

Wissenschaftliche Forschungsanwendungen

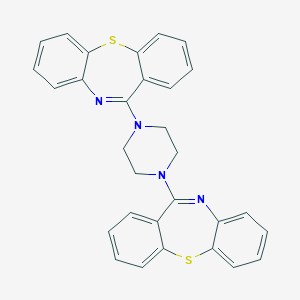

Antimicrobial Potential

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is notable for its potential in antimicrobial drug development. A study highlighted the molecular similarity of 3-quinolin-4-one propanoic acids, which include this compound, to fluoroquinolone antibiotics. These compounds are considered promising scaffolds for creating new antimicrobial drugs (Zubkov et al., 2016).

Antihypoxic Activity

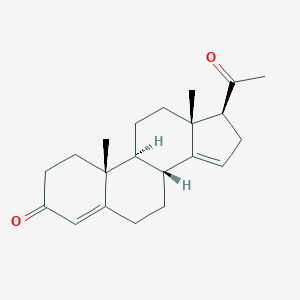

Research has shown that derivatives of this compound, specifically N-R-amides, exhibit significant antihypoxic effects. These derivatives are considered non-toxic and have potential as antioxidants (Ukrainets et al., 2014).

Immunological Applications

Studies on derivatives including a quinonyl moiety have shown potent adjuvant activity for inducing delayed-type hypersensitivity. The incorporation of a quinonyl acid through Leu has been identified as favorable for immunological applications (Fukuda et al., 1981).

Analytical Applications

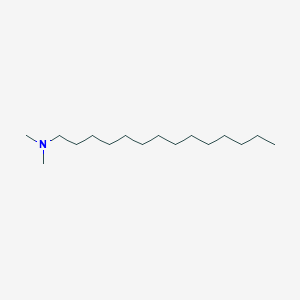

The compound has been used as a highly sensitive and selective fluorescence derivatization reagent for aliphatic and aromatic aldehydes in high-performance liquid chromatography, highlighting its utility in analytical chemistry (Iwata et al., 1993).

Antiviral Properties

Some derivatives of this compound have shown significant antiviral activity, particularly against human cytomegalovirus (HCMV), demonstrating its potential in antiviral drug development (Elzahabi, 2017).

Safety And Hazards

The related compound “6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid” has several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

methyl 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-17-11-8-13(21-3)12(20-2)7-10(11)16-9(15(17)19)5-6-14(18)22-4/h7-8H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPNCCGVSDCZME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563332 |

Source

|

| Record name | Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

CAS RN |

131426-28-3 |

Source

|

| Record name | Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.